Phenol, 4-chloro-2-(1-methylpropyl)-
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Overview
Description
Phenol, 4-chloro-2-(1-methylpropyl)- is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the ortho position is replaced by a 1-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-2-(1-methylpropyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide.
Industrial Production Methods
In industrial settings, the production of phenol derivatives often involves large-scale processes. The Dow process, which involves the hydrolysis of chlorobenzene under high temperature and pressure, can be adapted for the synthesis of 4-chloro-2-(1-methylpropyl)phenol. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring .
Scientific Research Applications
Phenol, 4-chloro-2-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 4-chloro-2-(1-methylpropyl)- involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes and proteins through its ability to form hydrogen bonds and interact with hydrophobic regions. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Phenol, 4-chloro-2-(1-methylpropyl)- can be compared with other phenol derivatives such as:
Phenol, 4-(1-methylpropyl)-: Similar structure but lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
p-Chlorocresol: Contains a methyl group instead of the 1-methylpropyl group, leading to variations in its physical and chemical properties.
These comparisons highlight the unique properties of phenol, 4-chloro-2-(1-methylpropyl)-, particularly its enhanced reactivity due to the presence of both chlorine and 1-methylpropyl substituents.
Properties
IUPAC Name |
2-butan-2-yl-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZPMDWZIGOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481754 |
Source
|
Record name | Phenol, 4-chloro-2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-12-0 |
Source
|
Record name | Phenol, 4-chloro-2-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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